8-Br-GTP
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Overview
Description
8-Bromoguanosine-5’-triphosphate is an analog of guanosine-5’-triphosphate, where the hydrogen atom at position 8 of the guanine nucleobase is replaced by a bromine atom. This modification alters the compound’s properties, making it useful in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-5’-triphosphate typically involves the bromination of guanosine-5’-triphosphate. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the guanine base. The process involves the use of bromine or brominating agents in an aqueous or organic solvent system, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 8-Bromoguanosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Bromoguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
8-Bromoguanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a tool for studying nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in research on nucleic acid modifications and signal transduction pathways.
Medicine: It serves as a probe for investigating the role of guanosine-5’-triphosphate analogs in cellular processes.
Industry: The compound is utilized in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
8-Bromoguanosine-5’-triphosphate functions as a competitive inhibitor of FtsZ polymerization and GTPase activity. It binds to the active site of the enzyme, preventing the polymerization of FtsZ and inhibiting its GTPase activity. This inhibition disrupts the normal function of the enzyme, affecting cellular processes such as cell division .
Comparison with Similar Compounds
Similar Compounds
- 8-Ketoguanosine-5’-triphosphate
- 6-Methylcytidine-5’-triphosphate
- 8-Azaguanosine-5’-triphosphate
Uniqueness
8-Bromoguanosine-5’-triphosphate is unique due to its specific bromine substitution at the 8-position, which significantly alters its chemical and biological properties. This modification enhances its ability to inhibit FtsZ polymerization and GTPase activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C10H15BrN5O14P3 |
---|---|
Molecular Weight |
602.08 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
CNYUHYBBHQMZQJ-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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